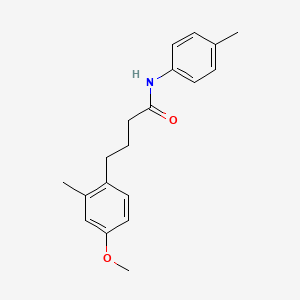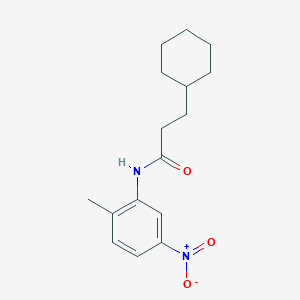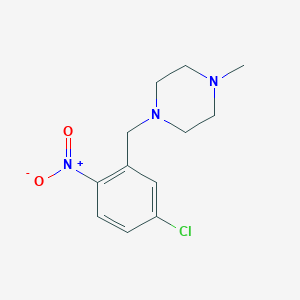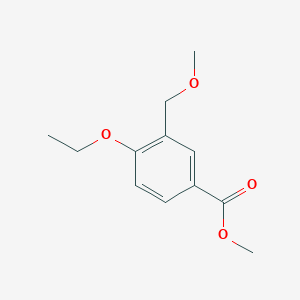
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide, also known as UMB24, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in cancer cell growth, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and anti-inflammatory and analgesic effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of specific proteins and DNA fragmentation. This compound has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein involved in the formation of new blood vessels. In addition, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and reducing the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and availability of different synthesis methods. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can limit its application in some experiments.
将来の方向性
There are several future directions for the investigation of 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of scientific research, and the optimization of its pharmacokinetic properties. Some potential future directions include the investigation of this compound as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis, and the investigation of its potential as a modulator of epigenetic processes. In addition, the optimization of this compound's pharmacokinetic properties, such as its solubility and bioavailability, could improve its potential as a therapeutic agent.
合成法
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide can be synthesized using different methods, including the reaction of 3,5-dichloro-4-ethoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white solid, which can be purified using column chromatography. Other methods of synthesis have also been reported in the literature.
科学的研究の応用
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been investigated for its potential applications in various fields of scientific research, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, this compound has been investigated for its potential to act as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-22-16-14(18)10-13(11-15(16)19)17(21)20-9-8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJJIYDECQGODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![methyl 2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5716619.png)

![1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5716634.png)

![N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide](/img/structure/B5716646.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)
![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)
![2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
